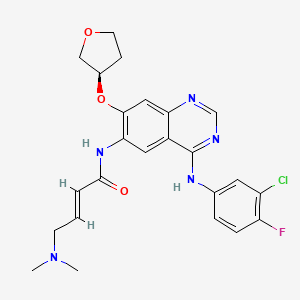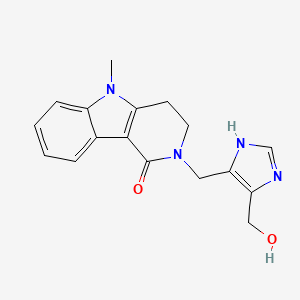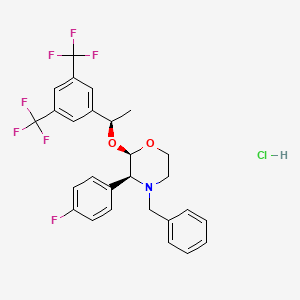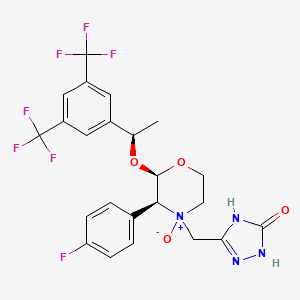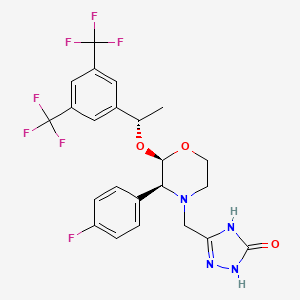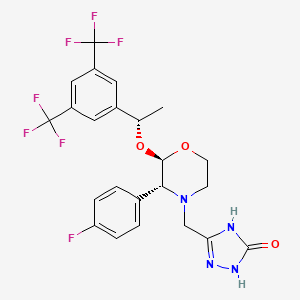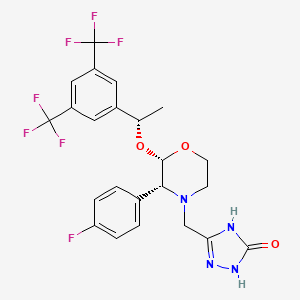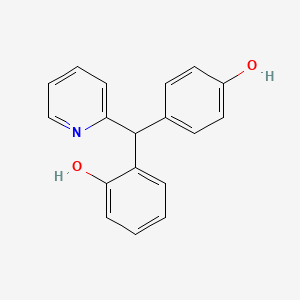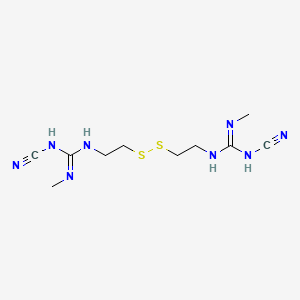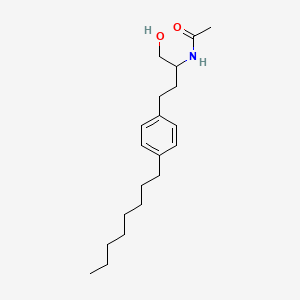
Fingolimod Impurity 4
概述
描述
Fingolimod impurity 4, also known as FTI-277, is an important component of the drug Fingolimod. Fingolimod is a sphingosine 1-phosphate receptor modulator that is used to treat multiple sclerosis (MS). Impurity 4 is an important component of Fingolimod as it is responsible for its therapeutic efficacy.
作用机制
- Its primary target is the S1P1 receptor, which plays a crucial role in immune cell trafficking and lymphocyte migration from the blood into tissues .
Target of Action
Biochemical Pathways
实验室实验的优点和局限性
Fingolimod impurity 4 is an important component of Fingolimod and is used in numerous scientific studies. One of the advantages of using this compound in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is not commercially available, which can make it difficult to obtain.
未来方向
There are a number of potential future directions for research on Fingolimod impurity 4. These include further research into the mechanism of action of this compound and the development of new methods for synthesizing and purifying the compound. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into potential therapeutic applications. Additionally, further research into the potential side effects of this compound could provide valuable information for clinical trials. Finally, further research into the potential synergistic effects of this compound with other drugs could lead to the development of more effective treatments for MS.
科学研究应用
Fingolimod impurity 4 has been used in numerous scientific studies and is being developed as a potential therapeutic agent for MS. In particular, it has been studied for its ability to reduce inflammation and improve nerve conduction in MS patients. Additionally, this compound has been studied for its potential to reduce the risk of relapse and progression of MS.
生化分析
Biochemical Properties
Fingolimod Impurity 4, like Fingolimod, may interact with various enzymes, proteins, and other biomolecules. Fingolimod is known to act on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects
Cellular Effects
Fingolimod, the parent compound, has been shown to reduce T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation and MS . It’s plausible that this compound may have similar or related effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Fingolimod, the parent compound, exerts its effects at the molecular level through several mechanisms. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A)
Temporal Effects in Laboratory Settings
Fingolimod, the parent compound, has been subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed . Similar studies could be conducted on this compound to understand its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Fingolimod, the parent compound, has been studied in animal models of various diseases . Similar studies could be conducted on this compound to understand its dosage effects.
Metabolic Pathways
Fingolimod, the parent compound, is known to exert inhibitory effects on sphingolipid pathway enzymes
Transport and Distribution
Fingolimod, the parent compound, is known to readily penetrate the CNS . Similar studies could be conducted on this compound to understand its transport and distribution.
Subcellular Localization
Fingolimod, the parent compound, is known to readily penetrate the CNS
属性
IUPAC Name |
N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZIVZQURIFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


